molecular formula C10H11NO4 B3320863 (r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid CAS No. 1270083-04-9

(r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid

Cat. No.: B3320863
CAS No.: 1270083-04-9
M. Wt: 209.2 g/mol
InChI Key: WCBYRDURNLBWDD-UHFFFAOYSA-N
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Description

®-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid is a chiral amino acid derivative that features a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid typically involves the use of starting materials such as piperonal and amino acid derivatives. One common synthetic route includes the condensation of piperonal with an amino acid ester, followed by reduction and hydrolysis to yield the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amino acid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

®-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid: This compound has a similar structure but differs in the position of the benzo[d][1,3]dioxole moiety.

    ®-2-Amino-3-(benzo[d][1,3]dioxol-6-yl)propanoic acid: Another structural isomer with the benzo[d][1,3]dioxole group in a different position.

Uniqueness

The uniqueness of ®-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid lies in its specific structural configuration, which can result in distinct biological activities and chemical reactivity compared to its isomers. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7(10(12)13)4-6-2-1-3-8-9(6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBYRDURNLBWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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